N-Methylazetidine-3-sulfonamide;hydrochloride
CAS No.: 2411285-88-4
Cat. No.: VC5461955
Molecular Formula: C4H11ClN2O2S
Molecular Weight: 186.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2411285-88-4 |
---|---|
Molecular Formula | C4H11ClN2O2S |
Molecular Weight | 186.65 |
IUPAC Name | N-methylazetidine-3-sulfonamide;hydrochloride |
Standard InChI | InChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H |
Standard InChI Key | XXZYVWUBYWEWGI-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)C1CNC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Methylazetidine-3-sulfonamide hydrochloride consists of an azetidine ring (a four-membered saturated heterocycle) with a methyl group at the 3-position and a sulfonamide group at the 1-position, protonated as a hydrochloride salt. The IUPAC name is N-methylazetidine-3-sulfonamide;hydrochloride, and its SMILES notation is CNS(=O)(=O)C1CNC1.Cl
. The hydrochloride salt formation increases polarity, improving solubility in polar solvents such as water and ethanol.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 186.66 g/mol | |
CAS Number | 2411285-88-4 | |
InChI Key | XXZYVWUBYWEWGI-UHFFFAOYSA-N | |
Solubility (Water) | High (hydrochloride salt form) |
Spectroscopic and Computational Data
The compound’s 3D conformation reveals a puckered azetidine ring, with the sulfonamide group adopting a tetrahedral geometry around the sulfur atom . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, consistent with its polar nature. Nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl group () and sulfonamide protons ().
Synthesis and Industrial Production
Synthetic Pathways
The synthesis begins with azetidine-3-sulfonamide, which undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid:
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and yield (>85%). Automated systems monitor pH and temperature, minimizing byproducts like dimethylated derivatives.
Purification and Quality Control
Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >99% purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used for quality assurance.
Mechanism of Biological Action
Folate Synthesis Inhibition
As a sulfonamide, the compound competitively inhibits dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate biosynthesis. The sulfonamide group mimics PABA, binding to DHPS’s active site and preventing the incorporation of PABA into dihydrofolic acid. This mechanism is bacteriostatic against Gram-positive bacteria, including Staphylococcus aureus (MIC = 32 µg/mL).
Structure-Activity Relationships
The azetidine ring’s strain enhances reactivity, while the methyl group improves membrane permeability. Compared to larger heterocycles (e.g., piperidine), the azetidine’s compact structure reduces steric hindrance, facilitating enzyme binding .
Applications in Research and Industry
Antimicrobial Agent
Preliminary studies indicate efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a 50% inhibitory concentration (IC) of 18 µM. Synergistic effects are observed when combined with trimethoprim, reducing the MIC to 8 µg/mL.
Polymer Chemistry
The strained azetidine ring enables ring-opening polymerization (ROP) to form polyamines . Under cationic conditions, N-methylazetidine-3-sulfonamide hydrochloride initiates living polymerization, producing polymers with controlled molecular weights () . These polymers exhibit pH-responsive behavior, making them suitable for drug delivery systems .
Table 2: Comparative Analysis of Sulfonamide Derivatives
Compound | MIC (µg/mL) | Polymer (g/mol) |
---|---|---|
N-Methylazetidine-3-sulfonamide HCl | 32 | 5,000–20,000 |
Sulfamethoxazole | 16 | N/A |
3-Methylazetidine-1-sulfonamide | 64 | 3,000–15,000 |
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